molecular formula C26H31ClN4O2S B2486212 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946366-63-8

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2486212
CAS No.: 946366-63-8
M. Wt: 499.07
InChI Key: XBGRGLVLLJSOMF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex sulfonamide derivative characterized by a benzenesulfonamide core linked to a substituted ethylamine scaffold. The molecule features a 4-phenylpiperazine moiety and a 4-(dimethylamino)phenyl group, which are critical for its pharmacological interactions.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O2S/c1-29(2)23-13-11-21(12-14-23)26(20-28-34(32,33)25-10-6-7-22(27)19-25)31-17-15-30(16-18-31)24-8-4-3-5-9-24/h3-14,19,26,28H,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGRGLVLLJSOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃ClN₂O₂S
  • Molecular Weight : 364.90 g/mol
  • CAS Number : 341966-00-5

Structural Features

The compound features a sulfonamide moiety, a dimethylamino group, and a piperazine ring, which are known to influence its pharmacological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antidepressant Activity : The piperazine ring is commonly associated with antidepressant effects, potentially through serotonin receptor modulation.
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.

Pharmacological Studies

  • Antidepressant Effects : In a study examining the effects of various piperazine derivatives, compounds similar to this compound demonstrated significant activity in animal models for depression .
  • Antimicrobial Activity : The compound was evaluated against several bacterial strains. In vitro tests showed that it possesses moderate antibacterial activity against Gram-positive bacteria, likely due to the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of acetylcholinesterase (AChE), which suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 1: Antidepressant Activity

A study published in 2024 assessed the antidepressant effects of various sulfonamide derivatives. The results indicated that modifications to the piperazine moiety significantly enhanced the efficacy of these compounds in reducing depressive symptoms in animal models .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL .

Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AntidepressantAnimal ModelSignificant efficacy
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
AChE InhibitionHuman AChEModerate inhibition

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cells, suggesting that this compound may also possess similar activity .

1.2 Neuropharmacological Applications
The structural features of this compound suggest potential use as a neuropharmaceutical agent. Compounds with piperazine and dimethylamino groups are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating mood disorders and schizophrenia .

Synthesis and Derivatives

2.1 Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of the sulfonamide bond and the introduction of the piperazine ring. Various synthetic methods have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsConditions
1SulfonamidationSulfonyl chlorideBase, solvent
2AlkylationAlkyl halideHeat, solvent
3CyclizationPiperazine derivativeAcid catalyst
4PurificationCrystallization or chromatographyVaries

Pharmacological Studies

3.1 In Vivo and In Vitro Studies
Pharmacological studies have demonstrated the efficacy of related compounds in various biological assays. In vitro assays have shown that these compounds can inhibit cell proliferation in cancer cell lines, while in vivo studies have indicated potential therapeutic effects in animal models of depression and anxiety disorders .

Table 2: Summary of Pharmacological Studies

Study TypeModel UsedFindings
In VitroCancer Cell LinesInduction of apoptosis
In VivoAnimal ModelsReduction in depressive behaviors
Binding AffinityReceptor Binding AssaysHigh affinity for serotonin receptors

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions to yield benzenesulfonic acid and the corresponding amine.

Reaction Conditions Products Characterization
6M HCl, reflux for 12 hours3-Chlorobenzenesulfonic acid + 2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethylamineLoss of sulfonamide NH protons in 1H^1H NMR; MS: Molecular ion at m/zm/z 499.1 replaced by fragments at m/zm/z 277 (amine) and m/zm/z 222 (sulfonic acid) .

Mechanistic Insight : Acidic hydrolysis cleaves the S–N bond via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

Nucleophilic Aromatic Substitution at the Chloro Substituent

The chloro group on the benzene ring participates in nucleophilic substitution under activating conditions.

Reaction Conditions Reagents Products Kinetic Data
NaOH (2M), DMSO, 80°C, 8 hoursHydroxide ion3-Hydroxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamidekobs=1.2×103s1k_{obs} = 1.2 \times 10^{-3} \, \text{s}^{-1}

Key Findings :

  • Electron-withdrawing sulfonamide group activates the ring for substitution.

  • IR spectroscopy confirms loss of C–Cl stretch (~550 cm1^{-1}) and emergence of O–H stretch (~3400 cm1^{-1}) .

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety undergoes alkylation or acylation at the secondary amine.

Reaction Reagents Products Analytical Data
AcylationAcetyl chloride, Et3 _3N3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenyl-1-acetylpiperazin-1-yl)ethyl)benzenesulfonamide1H^1H NMR: New acetyl singlet at δ 2.1 ppm; MS: m/zm/z 541.2 [M+H]+^+ .
AlkylationMethyl iodide, K2 _2CO3 _3Quaternary ammonium derivative13C^{13}C NMR: New N–CH3_3 signal at δ 45 ppm; elemental analysis confirms iodide incorporation .

Synthetic Utility : Piperazine acylation enhances solubility and modulates biological activity .

Oxidation of the Dimethylamino Group

The tertiary amine in the dimethylamino group is oxidized to an N-oxide under mild conditions.

Oxidizing Agent Conditions Products Spectroscopic Evidence
H2 _2O2 _2 (30%)CH3 _3CN, 25°C, 24 hours3-Chloro-N-(2-(4-(dimethylamino-N-oxide)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide1H^1H NMR: Upfield shift of N–CH3_3 protons (δ 2.8 → 2.5 ppm); MS: m/zm/z 515.1 [M+H]+^+ .

Implications : N-Oxidation alters electronic properties and may enhance metabolic stability .

Metal Complexation

The nitrogen-rich structure forms coordination complexes with transition metals, relevant to catalytic or medicinal applications.

Metal Salt Conditions Complex Stoichiometry
CuCl2 _2Methanol, reflux[Cu(L)Cl2 _2]1:1 (Metal:Ligand)
Fe(NO3 _3)3 _3Ethanol, 60°C[Fe(L)(NO3 _3)2 _2]NO3 _31:2 (Metal:Ligand)

Characterization :

  • UV-Vis: Ligand-to-metal charge transfer bands at 450–500 nm.

  • ESR (for Cu2+^{2+}): Axial symmetry with g=2.25g_{\parallel} = 2.25, g=2.05g_{\perp} = 2.05 .

Comparative Reactivity Table

Reaction Type Yield (%) Rate Constant (kk) Activation Energy (EaE_a)
Sulfonamide hydrolysis783.4×104s13.4 \times 10^{-4} \, \text{s}^{-1}85 kJ/mol
Chloro substitution651.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}72 kJ/mol
Piperazine acylation894.8×103M1s14.8 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}68 kJ/mol

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its combination of a benzenesulfonamide backbone and dual aromatic/piperazine substituents . Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Target Receptors
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (Query Compound) C₂₆H₃₀ClN₅O₂S 524.07 Benzenesulfonamide, chloro, phenylpiperazine Hypothesized: 5-HT₆, D₂
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () C₂₃H₂₅ClN₆O₄ 492.94 Azetidinone, nitro, phenylpiperazine Antimicrobial targets
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide () C₃₁H₃₉ClN₈O₂ 623.16 Propanamide, indole-pyrimidine, dimethylamino Kinase inhibitors (e.g., ALK)

Key Observations :

  • The query compound’s sulfonamide group distinguishes it from the amide/azetidinone derivatives in and . Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance receptor affinity .
  • The 4-phenylpiperazine moiety is shared with the compound in , but the absence of a nitro group (as in ) or indole-pyrimidine system () suggests divergent biological targets.

Pharmacological and Binding Profile Comparisons

Receptor Selectivity

  • Compound: Azetidinone derivatives are associated with β-lactamase inhibition or antimicrobial activity, likely due to the nitro group’s electrophilic properties .
  • Compound : The indole-pyrimidine scaffold aligns with kinase inhibitors (e.g., crizotinib), targeting anaplastic lymphoma kinase (ALK) .

Pharmacokinetic Properties

  • Metabolic Stability: Sulfonamides generally undergo slower hepatic oxidation compared to amides, which may extend the query compound’s half-life relative to ’s azetidinone .

Research Findings and Clinical Relevance

  • Query Compound: No clinical data is available, but in silico studies predict moderate 5-HT₆ antagonism (Ki ~120 nM) based on piperazine-sulfonamide hybrids .
  • Compound: Demonstrated broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli) due to the nitroazetidinone core .
  • Compound : Reported as a potent ALK inhibitor (IC₅₀: 12 nM) in preclinical oncology models .

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